molecular formula C29H29N7 B12133194 3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine

3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine

Cat. No.: B12133194
M. Wt: 475.6 g/mol
InChI Key: OWWCRTQKVWVTMZ-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzylpiperazine moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the quinoxaline derivative with a suitable hydrazine derivative in the presence of a base.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the pyrazole-quinoxaline intermediate and benzylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-benzylpiperazin-1-yl)quinoxalin-2-amine: Lacks the pyrazole ring, which may affect its biological activity.

    N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine: Lacks the benzylpiperazine moiety, which may influence its pharmacological properties.

Uniqueness

3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its combination of structural features, which may confer distinct biological and pharmacological activities compared to its analogs.

Properties

Molecular Formula

C29H29N7

Molecular Weight

475.6 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine

InChI

InChI=1S/C29H29N7/c1-22-20-27(36(33-22)24-12-6-3-7-13-24)32-28-29(31-26-15-9-8-14-25(26)30-28)35-18-16-34(17-19-35)21-23-10-4-2-5-11-23/h2-15,20H,16-19,21H2,1H3,(H,30,32)

InChI Key

OWWCRTQKVWVTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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